molecular formula C50H71NO4PPdS- B11937608 EPhos catalyst

EPhos catalyst

Cat. No.: B11937608
M. Wt: 919.6 g/mol
InChI Key: SUGHBWFQKHEZLY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the EPhos catalyst involves the reaction of dicyclohexylphosphine with a biphenyl derivative. The reaction typically requires a base to deprotonate the phosphine, followed by the addition of the biphenyl derivative under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of the this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for quality assurance .

Chemical Reactions Analysis

Types of Reactions

The EPhos catalyst is primarily used in palladium-catalyzed cross-coupling reactions, including:

  • Buchwald-Hartwig amination
  • Suzuki-Miyaura coupling
  • Heck reaction
  • Sonogashira coupling
  • Stille coupling
  • Negishi coupling

Common Reagents and Conditions

Common reagents used in these reactions include palladium acetate, aryl halides, and primary amines. The reactions are typically carried out in the presence of a base such as sodium tert-butoxide or potassium carbonate, and solvents like toluene or dimethylformamide (DMF) are often used .

Major Products

The major products formed from these reactions are typically arylamines, biaryls, and other functionalized aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Scientific Research Applications

The EPhos catalyst has a wide range of applications in scientific research, including:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: Facilitates the modification of biomolecules, enabling the study of biological processes and the development of bioconjugates.

    Medicine: Plays a role in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: Used in the production of fine chemicals, polymers, and advanced materials

Mechanism of Action

The EPhos catalyst operates by forming a complex with palladium, which then undergoes oxidative addition with an aryl halide. This is followed by the coordination of the amine and reductive elimination to form the desired carbon-nitrogen bond. The isopropoxy group at the C3-position of the ligand enhances the stability and reactivity of the palladium complex, leading to improved catalytic performance .

Comparison with Similar Compounds

Similar Compounds

  • XPhos
  • RuPhos
  • BrettPhos
  • SPhos

Uniqueness

The EPhos catalyst is unique due to its high stability and reactivity, which are attributed to the isopropoxy group at the C3-position. This feature distinguishes it from other similar compounds and makes it particularly effective in challenging cross-coupling reactions .

Properties

Molecular Formula

C50H71NO4PPdS-

Molecular Weight

919.6 g/mol

IUPAC Name

dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium

InChI

InChI=1S/C36H55OP.C13H12N.CH4O3S.Pd/c1-24(2)28-22-32(25(3)4)35(33(23-28)26(5)6)31-20-15-21-34(37-27(7)8)36(31)38(29-16-11-9-12-17-29)30-18-13-10-14-19-30;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h15,20-27,29-30H,9-14,16-19H2,1-8H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;

InChI Key

SUGHBWFQKHEZLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C(=CC=C2)OC(C)C)P(C3CCCCC3)C4CCCCC4)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd]

Origin of Product

United States

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